molecular formula C18H15NO2S B1608152 Methyl 2-(2,4-diphenylthiazol-5-yl)acetate CAS No. 23821-92-3

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate

Cat. No.: B1608152
CAS No.: 23821-92-3
M. Wt: 309.4 g/mol
InChI Key: CLEANVYWRNZNHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate typically involves the reaction of thiobenzamide with benzenebutanoic acid in the presence of methanol . The reaction conditions often include a controlled temperature and the use of a catalyst to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiazolidines.

Scientific Research Applications

Chemistry

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate serves as an intermediate in synthesizing more complex thiazole derivatives. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.

Biology

This compound has been studied for its potential antimicrobial and anticancer properties:

  • Antimicrobial Activity : Thiazole derivatives exhibit notable antimicrobial effects against both Gram-positive and Gram-negative bacteria as well as fungi. Studies have shown that modifications in the chemical structure can enhance efficacy against resistant strains.

    Table 1: Antimicrobial Activity of Thiazole Derivatives
    CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
    2cBacillus subtilis4.51 mM
    4Staphylococcus aureus4.60 mM
    5bCandida albicans3.92 mM
    5cAspergillus niger4.01 mM
  • Anticancer Activity : The compound has shown promising results in various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colon cancer (HCT116). Certain thiazole compounds exhibited IC50 values indicating potent cytotoxicity compared to standard chemotherapy agents.

    Table 2: Cytotoxicity of Thiazole Compounds
    CompoundCancer Cell LineIC50 (µM)
    Compound AMDA-MB-2310.22
    Compound BA5490.34
    Compound CHCT1160.41

Medicine

Due to its unique chemical structure, this compound is being investigated for potential use in drug development. Its mechanism of action involves interaction with specific molecular targets, potentially modulating pathways relevant to disease processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups significantly affects the compound's potency and binding affinity to target proteins.

Case Studies

  • Antitumor Efficacy : A study demonstrated significant cytotoxic effects against several cancer cell lines by thiazole derivatives, supporting their potential use in anticancer therapies.
  • Antimicrobial Screening : Investigations assessed the antimicrobial activity of various thiazole derivatives against common pathogens, finding that structural modifications led to enhanced efficacy against resistant strains.

Mechanism of Action

The mechanism of action of Methyl 2-(2,4-diphenylthiazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with various enzymes and receptors, potentially inhibiting or activating them . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-diphenyl-5-thiazoleacetate
  • 5-Thiazoleacetic acid, 2,4-diphenyl-, methyl ester

Uniqueness

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity . This makes it a valuable compound for research and industrial applications.

Biological Activity

Methyl 2-(2,4-diphenylthiazol-5-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring that is known for its diverse biological activities. The thiazole moiety is often associated with significant pharmacological properties due to its ability to interact with various biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The thiazole ring can modulate various cellular pathways, potentially leading to inhibition or activation of target proteins involved in disease processes.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. Studies have shown that compounds related to this compound demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds derived from thiazole structures have been evaluated using the tube dilution method against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
2cBacillus subtilis4.51 mM
4Staphylococcus aureus4.60 mM
5bCandida albicans3.92 mM
5cAspergillus niger4.01 mM

Anticancer Activity

This compound has also been studied for its anticancer properties. Thiazole derivatives have shown promising results in various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and colon cancer (HCT116). For example, certain thiazole compounds exhibited IC50 values as low as 0.22μM0.22\mu M, indicating potent cytotoxicity compared to standard chemotherapy agents .

Table 2: Cytotoxicity of Thiazole Compounds

CompoundCancer Cell LineIC50 (µM)
Compound AMDA-MB-2310.22
Compound BA5490.34
Compound CHCT1160.41

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing or electron-donating groups on the phenyl rings significantly affects the compound's potency. For example, substituents at specific positions on the thiazole ring can enhance lipophilicity and improve binding affinity to target proteins .

Case Studies

  • Antitumor Efficacy : A study demonstrated that a series of thiazole derivatives showed significant cytotoxic effects against various cancer cell lines, supporting the potential use of this compound in anticancer therapies .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial activity of several thiazole derivatives against common pathogens, finding that modifications in the chemical structure led to enhanced efficacy against resistant strains .

Properties

IUPAC Name

methyl 2-(2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-21-16(20)12-15-17(13-8-4-2-5-9-13)19-18(22-15)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEANVYWRNZNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(N=C(S1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363099
Record name Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23821-92-3
Record name Methyl (2,4-diphenyl-1,3-thiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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